Product packaging for 2-Fluoro-4-iodopyrimidine(Cat. No.:CAS No. 1806392-49-3)

2-Fluoro-4-iodopyrimidine

Cat. No.: B2466798
CAS No.: 1806392-49-3
M. Wt: 223.977
InChI Key: YQUXLKLFXILYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-4-iodopyrimidine (CAS 1806392-49-3) is a high-value halogenated heterocycle serving as a versatile building block in medicinal chemistry and chemical biology research. With a molecular formula of C 4 H 2 FIN 2 and a molecular weight of 223.98 g/mol, this compound is characterized by its iodine and fluorine substituents, which create distinct sites for metal-halogen exchange and subsequent cross-coupling reactions . This allows researchers to efficiently synthesize complex pyrimidine derivatives for drug discovery and material science applications. A primary research application of this compound is in the synthesis of modified nucleosides and nucleotides. The 2-fluoro modification on the pyrimidine ring is of significant interest because it can profoundly alter the properties of nucleic acids. When incorporated into RNA, 2'-fluoro-modified pyrimidines enhance the molecule's affinity for protein targets and dramatically improve its stability against nuclease degradation, which is critical for developing therapeutic aptamers and diagnostics . The electronegative fluorine atom influences the sugar pucker, favoring a C3'-endo conformation that stabilizes the A-form helix of RNA and can strengthen ionic interactions with target proteins like reverse transcriptase . The iodine atom at the 4-position provides a synthetic handle for further functionalization via palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, enabling the creation of diverse chemical libraries. This product is offered with guaranteed high purity and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment, and store it in a cool, dark place under an inert atmosphere to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2FIN2 B2466798 2-Fluoro-4-iodopyrimidine CAS No. 1806392-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUXLKLFXILYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806392-49-3
Record name 2-fluoro-4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Fluoro 4 Iodopyrimidine

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The de novo synthesis of pyrimidines involves the construction of the heterocyclic ring from simple, acyclic precursors. nih.govnih.gov This fundamental pathway is crucial as it generates the core pyrimidine structure, which can then be functionalized to yield a variety of derivatives, including the target compound. The principal de novo pathway in biological systems, which has been adapted for chemical synthesis, begins with simple molecules such as glutamine, bicarbonate, and aspartate. nih.govyoutube.comyoutube.comyoutube.com

The process is initiated by the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine and bicarbonate. youtube.comyoutube.com This is followed by a reaction with aspartate to form carbamoyl aspartate, which is then cyclized and oxidized to yield orotic acid, the first complete pyrimidine ring. youtube.com Orotic acid is subsequently converted to uridine (B1682114) monophosphate (UMP), a central pyrimidine nucleotide. youtube.com

While de novo methods are not typically used to directly install the 2-fluoro and 4-iodo substituents, they provide a scalable and fundamental route to key pyrimidine precursors like uracil (B121893) and 2,4-dihydroxypyrimidine. These foundational molecules are the primary starting materials for the functional group interconversion strategies discussed in the following sections. The regulation of this pathway through various enzymes like CAD and DHODH is a subject of extensive study, particularly in the context of cellular metabolism and disease. nih.govnih.gov

Functional Group Interconversions on Pyrimidine Scaffolds

The most common and practical approach to synthesizing 2-Fluoro-4-iodopyrimidine involves the modification of a pre-existing pyrimidine ring. This strategy relies on the differential reactivity of substituents at various positions on the scaffold, allowing for sequential and regioselective transformations.

Regioselective Halogenation and Fluorination Techniques

The synthesis of this compound is effectively achieved through sequential halogen exchange (Halex) reactions starting from a readily available dihalopyrimidine precursor. The differential reactivity of halogens at the C2 and C4 positions of the pyrimidine ring is the key to achieving regioselectivity. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.

A typical synthetic route commences with 2,4-dichloropyrimidine (B19661). The first step involves a nucleophilic aromatic substitution to introduce the fluorine atom. This is often accomplished using a fluoride (B91410) salt, such as potassium fluoride (KF), in a polar aprotic solvent. By carefully controlling reaction conditions (temperature and reaction time), the more reactive chlorine at the C4 position can be selectively displaced to yield 2-chloro-4-fluoropyrimidine. However, to obtain the desired 2-fluoro isomer, harsher conditions or specific fluorinating agents might be employed that favor substitution at the C2 position, or the strategy may proceed through a different order of reactions.

A more direct route involves the selective fluorination of 2,4-dichloropyrimidine at the C2 position, followed by iodination at the C4 position. The fluorination can be achieved with reagents like silver(II) fluoride (AgF₂), which has been shown to be effective for the C-H fluorination of diazines adjacent to a nitrogen atom. nih.govacs.org More commonly, a halogen exchange reaction using spray-dried potassium fluoride is performed.

Once 2-fluoro-4-chloropyrimidine is obtained, the remaining chlorine atom at the C4 position is substituted with iodine. This is typically accomplished via a Finkelstein reaction, which involves treating the chloropyrimidine with an iodide salt, such as sodium iodide (NaI), in a solvent like acetone (B3395972) or acetonitrile. wikipedia.org The precipitation of sodium chloride from the reaction mixture drives the equilibrium towards the formation of the iodo-substituted product. wikipedia.org

PrecursorReagent(s)ConditionsProductYield
2,4-DichloropyrimidinePotassium Fluoride (KF)Polar aprotic solvent (e.g., DMSO), elevated temperature2-Fluoro-4-chloropyrimidineModerate to Good
2-Fluoro-4-chloropyrimidineSodium Iodide (NaI)Acetone or Acetonitrile, refluxThis compoundGood

This table represents a generalized pathway; specific conditions and yields may vary based on literature reports.

Precursor Design for Targeted Pyrimidine Substitution

The success of functional group interconversion strategies hinges on the rational design and synthesis of a suitable precursor. For this compound, the ideal precursor is a 2,4-disubstituted pyrimidine bearing two different, selectively addressable leaving groups. The most widely used and cost-effective starting material is uracil (2,4-dihydroxypyrimidine). chemicalbook.com

Uracil can be converted into the highly reactive intermediate 2,4-dichloropyrimidine through chlorination. chemicalbook.com This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine. google.com Thionyl chloride in the presence of a catalytic amount of DMF can also be used. The resulting 2,4-dichloropyrimidine is a versatile precursor because the two chlorine atoms exhibit different reactivities, enabling stepwise and regioselective substitution.

Another important precursor is 5-fluorouracil. Treatment with a chlorinating agent like triphosgene (B27547) in the presence of a tertiary amine catalyst can yield 2,4-dichloro-5-fluoropyrimidine, which is an important intermediate for various pharmaceuticals. google.com While not the direct precursor for the title compound, this illustrates the general strategy of converting hydroxypyrimidines into dihalopyrimidines for subsequent substitutions.

Modern Catalytic Methods in Pyrimidine Synthesis

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include protocols that avoid the use of transition metals and adhere to the principles of green chemistry.

Transition Metal-Free Protocols

While palladium-catalyzed cross-coupling reactions are a mainstay of pyrimidine functionalization, there is growing interest in transition-metal-free alternatives. rsc.orgnih.gov For the synthesis of halogenated pyrimidines, direct C-H functionalization offers an atom-economical approach that avoids the need for pre-functionalized substrates.

For instance, radical-based C-H iodination has been developed for various nitrogen heterocycles, including pyrimidines. scispace.comrsc.org These methods often use a simple iodine source (like I₂ or KI) and an oxidant (such as K₂S₂O₈) to generate iodine radicals in situ. Such a strategy could potentially be used to directly iodinate a 2-fluoropyrimidine (B1295296) precursor at the C4 position, bypassing the need for a halogen exchange reaction. The regioselectivity of these reactions can, however, be a challenge. scispace.comrsc.org

Furthermore, hypervalent iodine reagents have emerged as powerful tools for halogenation under mild, metal-free conditions. nih.gov Reagents like PIDA (phenyliodine diacetate) can facilitate the regioselective iodination of heterocycles using potassium iodide in green solvents like water. nih.gov This approach offers an environmentally friendly alternative to traditional methods.

Sustainable and Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inresearchgate.netnih.govmdpi.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives.

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for reactions such as halogen exchange and cross-coupling on pyrimidine scaffolds. rasayanjournal.co.innih.gov

Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, for example by using mechanical grinding or ball-milling, minimizes solvent waste and can lead to cleaner reactions with easier work-up. rasayanjournal.co.inresearchgate.net The "grindstone" technique has been used for synthesizing dihydropyrimidinones and could be adapted for halogenation steps. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.in The development of water-based protocols for halogenation is a significant step in this direction. nih.gov

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric quantities reduces waste and improves atom economy. rasayanjournal.co.inresearchgate.net This is particularly relevant for developing catalytic C-H functionalization methods to replace classical halogenation routes.

By integrating these sustainable practices, the synthesis of valuable building blocks like this compound can be made more efficient, cost-effective, and environmentally responsible.

Elucidation of Reactivity and Transformational Chemistry of 2 Fluoro 4 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of both a fluorine and an iodine atom further enhances this reactivity. In the context of SNAr reactions, the nature of the halogen atom and its position on the ring play a crucial role in determining the outcome of the reaction.

Regioselectivity and Site-Specific Reactivity at Pyrimidine Positions

In nucleophilic aromatic substitution reactions involving dihalogenated pyrimidines, the position of substitution is a critical aspect. For 2,4-dihalogenated pyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference can be explained by considering the stability of the intermediate Meisenheimer complex. Attack at C4 allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring, resulting in a more stable intermediate compared to attack at the C2 position. stackexchange.com

Frontier molecular orbital theory also supports this observation, with calculations showing a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position compared to the C2 position, indicating that C4 is more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com However, it is important to note that this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, electron-donating groups at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com

Mechanistic Investigations of Nucleophilic Attack and Leaving Group Effects

The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

In the case of 2-Fluoro-4-iodopyrimidine, there are two potential leaving groups: fluoride (B91410) and iodide. The nature of the leaving group can significantly impact the reaction rate. Generally, in SNAr reactions, the rate of reaction follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom strongly activates the ring towards this attack. masterorganicchemistry.com The strength of the carbon-halogen bond, which is strongest for fluorine, is less critical as its cleavage occurs in the fast, second step of the reaction. masterorganicchemistry.com Therefore, in SNAr reactions of this compound, the fluorine atom is the more likely leaving group, leading to substitution at the C2 position.

Substituent Effects on SNAr Efficiency and Selectivity

The efficiency and selectivity of SNAr reactions on the pyrimidine ring are highly sensitive to the nature and position of other substituents. Electron-withdrawing groups on the ring enhance the electrophilicity of the carbon atoms, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups decrease the reactivity of the ring towards nucleophiles.

As previously mentioned, the regioselectivity of nucleophilic attack on 2,4-dihalopyrimidines can be altered by substituents at other positions. wuxiapptec.com For example, a strong electron-donating group at the C6 position can direct nucleophilic attack to the C2 position, overriding the inherent preference for C4 substitution. wuxiapptec.com This highlights the delicate interplay of electronic effects in determining the outcome of SNAr reactions on substituted pyrimidines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions offer a complementary approach to SNAr, often with different regioselectivity.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

Palladium catalysts are widely used to facilitate the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. wikipedia.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for carbon-carbon bond formation) or coordination of the heteroatom nucleophile, and reductive elimination.

Buchwald-Hartwig Amination for C–N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org

In the case of this compound, the Buchwald-Hartwig amination offers a means to selectively introduce an amino group at the C4 position. This is in direct contrast to the typical regioselectivity of SNAr reactions. The selectivity of the Buchwald-Hartwig reaction is governed by the relative ease of oxidative addition of the palladium catalyst to the C-I versus the C-F bond. The C-I bond is significantly weaker than the C-F bond, making it much more susceptible to oxidative addition by the palladium(0) catalyst.

Studies on the analogous 2-fluoro-4-iodopyridine (B1312466) have shown that palladium-catalyzed amination occurs exclusively at the 4-position. researchgate.net This selectivity is attributed to the preferential oxidative addition at the carbon-iodine bond. The reaction can be carried out under relatively mild conditions, often with microwave irradiation to accelerate the reaction. researchgate.net

The general catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. libretexts.org

ReagentCatalyst SystemProductPosition of SubstitutionReference
AminePd(OAc)₂/BINAP4-amino-2-fluoropyrimidineC4 researchgate.net

Table 1: Buchwald-Hartwig Amination of Halopyrimidines

This selective C-N bond formation at the C4 position highlights the synthetic utility of the Buchwald-Hartwig amination as a complementary method to traditional nucleophilic aromatic substitution for the functionalization of this compound.

C–O and C–S Cross-Coupling Strategies

The introduction of oxygen and sulfur nucleophiles at the C-4 position of this compound is a key strategy for the synthesis of various derivatives. These transformations are typically achieved via copper-catalyzed Ullmann-type condensations or palladium-catalyzed Buchwald-Hartwig couplings.

The Ullmann condensation represents a classical approach for forming C-O and C-S bonds. beilstein-journals.orgnih.gov This reaction involves the coupling of an aryl halide with an alcohol or thiol in the presence of a copper catalyst, often at elevated temperatures. beilstein-journals.org For a substrate like this compound, the reaction would proceed by coupling with a selected phenol (B47542) or thiol at the C-4 position. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the C-I bond, facilitating the coupling. beilstein-journals.org

In recent years, Buchwald-Hartwig C-O and C-S cross-coupling reactions have emerged as powerful alternatives, often proceeding under milder conditions with greater functional group tolerance. researchgate.net These palladium-catalyzed reactions utilize a variety of phosphine (B1218219) ligands to facilitate the coupling of aryl halides with alcohols and thiols. While direct examples for this compound are not extensively documented, the reactivity of similar iodopyrimidines suggests high efficiency. For instance, the copper-catalyzed C-S coupling of 2-amino-5-iodopyrimidine (B74693) with thiols has been successfully demonstrated, indicating that the C-I bond on the pyrimidine ring is a viable site for such transformations.

These C-S coupling reactions are tolerant of significant steric hindrance on the pyrimidine ring and are successful with a variety of aryl and heteroaryl thiols. Given the established reactivity of the C-I bond in iodopyrimidines, it is anticipated that this compound would serve as an excellent substrate for these coupling strategies, enabling the synthesis of a diverse range of 4-alkoxy- and 4-thio-2-fluoropyrimidines.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating C-C bonds, and this compound is an ideal substrate due to its reactive C-I bond. The C-4 position can be functionalized with a wide array of carbon-based groups using established methods like Suzuki-Miyaura, Negishi, Sonogashira, Heck, and Stille couplings.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, reacting an organoboron species with an organic halide. For this compound, this reaction provides a direct route to 4-aryl- and 4-heteroaryl-2-fluoropyrimidines. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base to activate the boronic acid. nih.gov

The coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been systematically studied, showing that selective coupling at the C-4 position is highly efficient under microwave irradiation. mdpi.com This selectivity is attributed to the greater reactivity of the chlorine at the 4-position. Given that a C-I bond is significantly more reactive than a C-Cl bond in palladium catalysis, this compound is expected to undergo Suzuki-Miyaura coupling with exceptional selectivity and high yields at the C-4 position. The reaction tolerates a wide range of functional groups on the boronic acid partner, making it a versatile tool for library synthesis. nih.govfrontiersin.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines This table is based on data for 2,4-dichloropyrimidine (B19661) and serves as a model for the expected reaction of this compound.

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ PPh₃ Na₂CO₃ 1,4-Dioxane (B91453)/H₂O 100 High
Pd/C None K₃PO₄ Isopropanol 80 Good
Pd(dppf)Cl₂ dppf Na₃PO₄ Dioxane/H₂O 65-100 Mod-Good
Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. dntb.gov.ua This method is known for its high functional group tolerance and the often high reactivity of the organozinc nucleophiles. units.it

A close analog, 2-fluoro-4-iodopyridine, has been successfully used in Negishi cross-coupling reactions to synthesize pyridinyl-pyrimidines. researchgate.net The organozinc reagent was prepared from 2-fluoro-4-iodopyridine via lithiation followed by transmetalation with a zinc salt. This intermediate was then coupled with 2,4-dichloropyrimidine using a palladium catalyst. researchgate.net This precedent strongly supports the feasibility of using this compound as an electrophile in Negishi couplings. An organozinc reagent, such as an arylzinc or alkylzinc, would readily couple at the C-4 position, displacing the iodide. researchgate.netnih.gov

Table 2: Key Features of the Negishi Coupling for Heterocyclic Synthesis Based on findings for 2-fluoro-4-iodopyridine. researchgate.net

Feature Description
Organozinc Prep Lithiation of the iodo-heterocycle followed by transmetalation with ZnCl₂ or ZnI₂.
Catalysts Pd(PPh₃)₄ and Pd/C have been investigated.
Energy Source Both classical thermal heating and microwave irradiation are effective.
Selectivity The reaction provides a pathway to complex bi-heterocyclic systems.
Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful method for constructing carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.org The reaction is co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it highly valuable for the synthesis of complex molecules and pharmaceuticals. nih.govyoutube.com

For this compound, Sonogashira coupling provides a direct route to 4-alkynyl-2-fluoropyrimidines. The C-I bond at the 4-position is the reactive site for the palladium-catalyzed cycle. The reaction mechanism involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. youtube.com This reaction is known for its reliability and broad substrate scope with respect to the terminal alkyne, which can bear numerous functional groups. nih.govyoutube.com

Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides

Pd Catalyst Cu Co-catalyst Base Solvent Temp
Pd(PPh₃)₄ CuI Et₃N or Piperidine THF or DMF RT - 50°C
PdCl₂(PPh₃)₂ CuI i-Pr₂NH Toluene RT - 70°C
Heck and Stille Coupling Applications

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. In the context of this compound, the Heck reaction would involve the coupling of the C-4 position with an alkene, leading to the formation of 4-vinyl- or 4-styrenyl-substituted 2-fluoropyrimidines. While specific examples with this exact substrate are scarce, the high reactivity of aryl iodides in Heck couplings makes this a highly plausible transformation. mdpi.comnih.gov

The Stille coupling utilizes an organotin reagent as the nucleophilic partner to couple with an organic halide under palladium catalysis. This reaction is valued for its tolerance of a wide variety of functional groups. For this compound, a Stille coupling would enable the introduction of alkyl, vinyl, aryl, or other carbon-based fragments at the C-4 position. The choice of organostannane dictates the nature of the introduced group. The reactivity of the C-I bond ensures that the coupling occurs selectively at the 4-position.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has dominated the field of cross-coupling, nickel catalysis has gained significant attention as a more cost-effective and sometimes uniquely reactive alternative. rsc.org Nickel catalysts can facilitate a range of C-C and C-heteroatom bond formations.

Nickel-catalyzed cross-couplings of fluorinated electrophiles are well-established. For instance, nickel catalysts have been shown to effectively couple fluorinated alkyl halides with alkylzinc reagents (a Negishi-type reaction) and 2-fluorobenzofurans with arylboronic acids (a Suzuki-type reaction). beilstein-journals.orgnih.govresearchgate.netnih.gov In the latter case, the reaction proceeds through the activation of a C-F bond, but nickel is also highly effective at activating C-I bonds. Given this reactivity, a nickel catalyst could be employed for Suzuki or Negishi-type couplings of this compound, likely proceeding via selective activation of the more labile C-I bond. These reactions often proceed under mild conditions and can tolerate a broad array of functional groups. rsc.org

Optimization of Catalytic Systems: Ligand Design and Catalyst Loading

The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the catalytic system employed. The design of ligands and the optimization of catalyst loading are critical parameters that are fine-tuned to achieve desired outcomes, particularly in reactions like Suzuki-Miyaura and Sonogashira couplings.

Ligand Design: The choice of ligand coordinated to the metal center (typically palladium) plays a pivotal role in determining the regioselectivity of the reaction. In dihalogenated pyrimidines, the ligand can influence which halogen atom participates in the oxidative addition step. For instance, in related polychloropyrimidines, the use of specific dialkylbiarylphosphine ligands has been shown to direct amination to the C2 position. mit.edudatapdf.com Similarly, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, monodentate ligands like triphenylphosphine (B44618) (PPh₃) favor reaction at the C2-iodo position, whereas bidentate or electron-rich monodentate phosphine ligands switch the selectivity to the C8-position. rsc.org This principle of ligand-dependent regioselectivity is directly applicable to this compound, where the selection of an appropriate phosphine ligand can be used to selectively activate the C-I bond over the C-F bond. The steric and electronic properties of the ligand, such as its bulkiness and electron-donating or -withdrawing nature, are key factors in controlling the outcome of the catalytic cycle. rsc.org

Catalyst Loading: The amount of catalyst used, or catalyst loading, is another crucial factor that impacts reaction efficiency, cost, and product purity. Higher catalyst loadings can lead to faster reaction rates and higher yields but may also result in increased side reactions and difficulties in removing the metal catalyst from the final product. Conversely, lower catalyst loadings are more economical and environmentally friendly but may require longer reaction times or higher temperatures to achieve complete conversion. nih.gov In the development of a Sonogashira coupling for the synthesis of Tirasemtiv, a design of experiments (DoE) approach was used to optimize catalyst loading, demonstrating its significant impact on conversion and product purity. sci-hub.se For room-temperature, copper-free Sonogashira reactions, catalyst loadings as low as 0.5 to 5 mol % have been shown to be effective, with the optimal loading depending on the specific substrates and reaction conditions. nih.gov

The following table summarizes the influence of ligand design and catalyst loading on catalytic reactions, with principles applicable to this compound.

ParameterEffect on ReactionExamples of Ligands/Conditions
Ligand DesignControls regioselectivity, reaction rate, and substrate scope.Monodentate ligands (e.g., PPh₃), bidentate ligands (e.g., Xantphos), bulky electron-rich ligands (e.g., tri-tert-butylphosphine). rsc.orgrsc.org
Catalyst LoadingImpacts reaction kinetics, yield, and cost-effectiveness.Typically ranges from 0.5 to 10 mol %. Lower loadings are preferred for process efficiency. nih.govsci-hub.se

Influence of Reaction Conditions: Solvent Effects, Temperature, and Additives (e.g., Microwave Irradiation)

The reactivity of this compound is profoundly influenced by the reaction conditions. Careful control of solvent, temperature, and the use of additives can enhance reaction rates, improve yields, and in some cases, alter the reaction pathway.

Solvent Effects: The choice of solvent is critical, especially in nucleophilic aromatic substitution (SNAr) reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are commonly used as they can effectively solvate the charged intermediates formed during the reaction, thereby lowering the activation energy. researchgate.netnih.gov For instance, in nucleophilic aromatic fluorination, DMSO has been found to be a superior solvent compared to polar protic solvents like methanol (B129727) and water. researchgate.net The solubility of reagents, particularly inorganic bases, in the chosen solvent is also a key consideration for achieving a homogeneous reaction mixture and optimal reactivity. mdpi.com

Temperature: Reaction temperature has a significant impact on reaction kinetics. Generally, higher temperatures lead to faster reaction rates. However, elevated temperatures can also promote side reactions and decomposition of thermally sensitive substrates or products. nih.gov In many cross-coupling and SNAr reactions, a balance must be struck to ensure a reasonable reaction time without compromising the yield and purity of the desired product. For some SNAr reactions, room temperature conditions are sufficient, particularly with highly activated substrates or very reactive nucleophiles. chemrxiv.org

Additives and Microwave Irradiation: Additives can play various roles in a reaction. For example, in Sonogashira couplings, a copper(I) co-catalyst is often used to facilitate the transmetalation step, although copper-free systems have also been developed. nih.govsoton.ac.uk The choice of base is also crucial, with common examples including carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, DIPEA). mdpi.comsoton.ac.uk

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.com By rapidly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes or even seconds, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netrsc.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including the Suzuki coupling of 2,4-dichloropyrimidines and the synthesis of 2-anilinopyrimidines. mdpi.comrsc.org The iodocyclization of certain substrates and subsequent Suzuki couplings have also been shown to be significantly enhanced by microwave irradiation. nih.gov

The table below outlines the effects of various reaction conditions on the reactivity of pyrimidine systems.

ConditionInfluence on ReactionCommon Examples
SolventAffects solubility, reaction rate, and mechanism.Polar aprotic solvents (DMSO, NMP, 1,4-dioxane), ethereal solvents (THF). researchgate.netnih.govmdpi.com
TemperatureControls reaction kinetics and selectivity.From room temperature to elevated temperatures (e.g., 100-150 °C), depending on the reaction. nih.gov
AdditivesCan act as co-catalysts, bases, or alter reaction pathways.Copper(I) salts, various inorganic and organic bases. nih.govsoton.ac.uk
Microwave IrradiationAccelerates reaction rates and often improves yields.Used in a wide range of syntheses to reduce reaction times. mdpi.comresearchgate.netrsc.org

Organometallic Chemistry and Metalation Reactions

Directed Metalation Strategies for Pyrimidine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the context of this compound, the pyrimidine ring nitrogens themselves can act as directing groups.

The general principle of DoM involves the interaction of an aromatic compound bearing a DMG with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The lithium base coordinates to the heteroatom of the DMG, leading to a "complex-induced proximity effect" that lowers the pKa of the ortho-protons, facilitating their abstraction. baranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity. wikipedia.org

For pyrimidine systems, the two nitrogen atoms can cooperatively direct metalation to the position between them if they are in a 1,3-relationship. However, in this compound, the most acidic proton is at the C5 position, influenced by the electron-withdrawing effects of the fluorine atom and the pyrimidine nitrogens. The relative directing ability of various functional groups has been studied, with stronger DMGs leading to more efficient metalation. harvard.eduorganic-chemistry.org While fluorine itself is considered a moderate directing group, the combined electronic effects in the pyrimidine ring would likely favor metalation at C5.

Generation and Reactivity of Pyrimidine Organometallic Intermediates (e.g., Grignard, Lithium Reagents)

The C-I bond in this compound is significantly more reactive than the C-F bond, allowing for the selective formation of organometallic intermediates at the C4 position. This can be achieved through either halogen-metal exchange or insertion of a metal into the carbon-iodine bond.

Organolithium Reagents: The 4-lithiated pyrimidine intermediate can be generated by treating this compound with an alkyllithium reagent, such as n-BuLi or t-BuLi, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This is a halogen-metal exchange reaction. Organolithium reagents are highly reactive and serve as potent nucleophiles and strong bases. mdpi.comnih.gov They readily react with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to form new carbon-carbon bonds. nih.gov

Grignard Reagents: The corresponding Grignard reagent, (2-fluoro-4-pyrimidinyl)magnesium iodide, can be prepared by the reaction of this compound with magnesium metal in a suitable solvent like THF or diethyl ether. mdpi.com Grignard reagents are also strong nucleophiles and bases, though generally less reactive than their organolithium counterparts. nih.gov They are widely used in organic synthesis for the formation of alcohols from carbonyl compounds and for cross-coupling reactions. researchgate.net The formation of Grignard reagents is favored with alkyl or aryl iodides and bromides, while chlorides are less reactive and fluorides are generally unreactive. mdpi.com

The reactivity of these organometallic intermediates is summarized in the table below.

Organometallic ReagentGeneration MethodReactivityTypical Electrophiles
OrganolithiumHalogen-metal exchange with alkyllithiums.Strong nucleophile and strong base. mdpi.comnih.govAldehydes, ketones, esters, CO₂, nitriles, epoxides. nih.gov
GrignardReaction with magnesium metal.Strong nucleophile and strong base. mdpi.comAldehydes, ketones, esters, nitriles, epoxides. nih.govresearchgate.net

Chemo- and Regioselective Derivatization Strategies

The presence of two different halogen atoms with distinct reactivities in this compound makes it an excellent substrate for chemo- and regioselective derivatization. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the C4 position the primary site for reactions such as nucleophilic substitution and metal-catalyzed cross-coupling.

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of the palladium(0) catalyst to the C-I bond occurs preferentially over the C-F bond. This allows for the selective introduction of aryl, alkynyl, and amino groups at the C4 position while leaving the fluorine atom at the C2 position intact for potential subsequent transformations. The general order of reactivity for halogens in these couplings is I > Br > OTf > Cl > F. nih.gov

Similarly, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of iodide is generally better than that of fluoride in the absence of specific activation. However, the high electronegativity of fluorine can activate the ring towards nucleophilic attack. In pyrimidine systems, the regioselectivity of SNAr can be complex and is influenced by the position of the activating/deactivating groups and the nature of the nucleophile. For 2,4-dihalopyrimidines, substitution often occurs preferentially at the C4 position. nih.govresearchgate.net In some cases, the use of specific nucleophiles or catalysts can reverse this selectivity. For instance, in the amination of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to favor substitution at the C2 position. nih.gov

Exploiting Halogen Reactivity for Complex Molecular Architecture Construction

The differential reactivity of the iodine and fluorine substituents in this compound provides a powerful platform for the construction of complex, polysubstituted pyrimidine-based molecules through sequential, site-selective reactions. This building block approach allows for the controlled and stepwise introduction of various functional groups.

A typical strategy involves first exploiting the high reactivity of the C-I bond. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, can be performed to introduce a desired substituent at the C4 position. The resulting 2-fluoro-4-substituted pyrimidine is then available for a second functionalization reaction at the C2 position. The C-F bond, being much stronger, can then be targeted under more forcing conditions or with specific reagents in an SNAr reaction. The higher reactivity of fluoropyridines compared to their chloro-analogs in SNAr reactions can be advantageous, allowing for milder reaction conditions for the second substitution step.

This sequential functionalization strategy has been employed in the synthesis of various polysubstituted heterocycles. For example, the stepwise chemoselective synthesis of polysubstituted pyridines has been achieved by exploiting the reactivity differences between bromide, fluorosulfate, and chloride leaving groups. nih.gov A similar approach with this compound would enable the synthesis of a diverse library of disubstituted pyrimidines, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.govbeilstein-journals.org

Applications of 2 Fluoro 4 Iodopyrimidine As a Versatile Synthetic Building Block

Construction of Advanced Medicinal Chemistry Scaffolds

The pyrimidine (B1678525) scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved drugs. The ability to introduce diverse functionalities onto this core structure using 2-Fluoro-4-iodopyrimidine as a starting material is of significant interest to medicinal chemists.

The pyrimidine ring is a fundamental component of nucleobases and is therefore central to the structure of DNA and RNA. researchgate.net This inherent biological relevance has made pyrimidine derivatives a focal point in the design of new therapeutic agents. researchgate.net this compound serves as a versatile starting material for the synthesis of a variety of substituted pyrimidines. Through selective cross-coupling reactions at the C-4 position, a wide range of aryl, heteroaryl, and alkyl groups can be introduced, leading to the generation of large libraries of compounds for biological screening. For instance, the synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine nucleosides has been explored for their biological activities. libretexts.org

The introduction of a fluorine atom at the 2-position can significantly impact the physicochemical properties of the resulting molecules, such as their metabolic stability and binding affinity to biological targets. This is a common strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability. The pyrimidine scaffold can be incorporated into peptide-like structures to create conformationally constrained analogues. These structures can help to lock the molecule into a specific bioactive conformation, leading to enhanced potency and selectivity. While direct examples involving this compound are not prevalent in the literature, the general strategy of using heterocyclic scaffolds to constrain peptide structures is well-established.

The development of inhibitors and modulators for specific biological targets, such as protein kinases, is a major focus of modern drug discovery. The 2,4-disubstituted pyrimidine core is a common feature in many kinase inhibitors. For example, 2,4-diaminopyrimidines have been synthesized and evaluated as selective Aurora A kinase inhibitors. nih.gov

The versatility of this compound allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with a target protein. The iodine at the 4-position can be readily displaced via Suzuki or Sonogashira coupling to introduce various recognition elements, while the fluorine at the 2-position can be substituted with amines or other nucleophiles in a subsequent step to further modulate the compound's activity and selectivity. This stepwise approach is highly valuable in structure-activity relationship (SAR) studies. For instance, inhibitors of dihydrofolate reductase (DHFR) with a 2,4-diaminopyrimidine (B92962) ring have been developed with potent and selective activity against various pathogenic organisms. google.com

Reaction Type Reagents and Conditions Application in Inhibitor Synthesis
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseIntroduction of aryl and heteroaryl moieties for kinase hinge binding
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, baseInstallation of linear linkers to access different binding pockets
Buchwald-Hartwig AminationPrimary/secondary amines, Pd catalyst, baseIntroduction of amino groups for hydrogen bonding interactions
Nucleophilic Aromatic SubstitutionAmines, alcohols, thiolsFunctionalization of the 2-position to fine-tune properties

Contributions to Agrochemical Research and Development

The pyrimidine heterocycle is also a key structural motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine atoms into agrochemical candidates can enhance their efficacy and metabolic stability.

This compound can serve as a precursor for the synthesis of novel agrochemicals. By utilizing the differential reactivity of the C-I and C-F bonds, a diverse range of substituents can be introduced to optimize the biological activity against specific agricultural pests or weeds. The general principles of using fluorinated pyrimidines in agrochemical design are well-documented. libretexts.orgfrontiersin.org

Precursors for Functional Materials and Polymer Chemistry

While less explored, the unique electronic properties of fluorinated pyrimidines suggest their potential use as building blocks for functional materials. The incorporation of such units into polymers or organic electronic devices could lead to materials with novel optical or electronic properties. The ability to perform selective cross-coupling reactions on the this compound core allows for the precise tuning of the electronic structure of the resulting materials. libretexts.org

Role in the Synthesis of Diverse Heterocyclic Frameworks and Fused Ring Systems

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems. The pyrimidine ring can be used as a scaffold upon which other rings are fused, leading to a wide variety of polycyclic aromatic systems. These fused ring systems are of interest in both medicinal chemistry and materials science.

The general strategy involves initial functionalization at the 4-position via cross-coupling, followed by reactions that lead to ring closure. For example, a substituent introduced at the 4-position could contain a functional group that can react with the nitrogen atom at position 3 or the carbon at position 5 of the pyrimidine ring to form a new fused ring. This approach provides access to a wide range of novel heterocyclic scaffolds.

Spectroscopic and Advanced Characterization Techniques for 2 Fluoro 4 Iodopyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of certain atomic nuclei. For fluorinated organic molecules like 2-fluoro-4-iodopyrimidine, multinuclear NMR studies are particularly insightful.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. In the case of this compound, the pyrimidine (B1678525) ring contains two hydrogen atoms. Their chemical shifts and coupling patterns are influenced by the adjacent nitrogen, fluorine, and iodine substituents. The electron-withdrawing nature of these heteroatoms typically results in the downfield shift of the proton signals.

For instance, in the related compound 2-fluoropyridine, the proton signals appear at distinct chemical shifts, with coupling constants that reveal their spatial relationships. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-fluoro-4-iodoaniline (B146158) shows characteristic shifts and splitting patterns for the aromatic protons. chemicalbook.com

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons, the signals can be complex due to strong and long-range fluorine-carbon couplings. magritek.com The carbon atoms in the this compound ring will exhibit distinct chemical shifts influenced by the attached fluorine and iodine atoms, as well as the ring nitrogens. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons will exhibit smaller, long-range couplings. For example, in 1,4-difluorobenzene, ¹JCF is observed at 242 Hz, with smaller two-bond and four-bond couplings also present. magritek.com

Fluorine-¹⁹F NMR Analysis

Fluorine-¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org It also has a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom. wikipedia.orghuji.ac.il

In this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a pyrimidine ring. This shift is influenced by the other substituents on the ring. The fluorine signal will also exhibit coupling to the adjacent protons on the pyrimidine ring. wikipedia.org The introduction of fluorine as a label in biomolecules like RNA has also been a valuable strategy for structural studies using ¹⁹F NMR. ethz.chresearchgate.netjenabioscience.com

Other Relevant Nuclei NMR (e.g., ⁷⁷Se, ¹²⁵Te)

While not directly applicable to this compound itself, the synthesis of its derivatives incorporating other NMR-active nuclei, such as selenium (⁷⁷Se) or tellurium (¹²⁵Te), would allow for further characterization by NMR. These nuclei, although often less sensitive or abundant than ¹H or ¹⁹F, can provide unique structural insights into the electronic environment and bonding of the Se or Te atoms within the molecule. The chemical shifts and coupling constants observed in ⁷⁷Se or ¹²⁵Te NMR spectra would be highly dependent on the specific structure of the derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₄H₂FIN₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula. cymitquimica.com For example, HRMS has been used to confirm the elemental composition of various complex nucleoside analogs. nih.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. The bonds in the this compound molecule will break in predictable ways under the high-energy conditions of the mass spectrometer, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves to confirm the molecular weight and provides structural information through the analysis of fragmentation patterns.

Research Findings: Upon injection into the GC system, this compound is vaporized and separated from any impurities or starting materials on a capillary column, typically one with a non-polar or semi-polar stationary phase. nih.gov The retention time is a characteristic property under specific chromatographic conditions.

After elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process (usually 70 eV) generates a molecular ion (M⁺) and a series of fragment ions. libretexts.orglibretexts.org The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 224 g/mol ). cymitquimica.com

The fragmentation of halopyrimidines is a complex process influenced by the relative strengths of the bonds and the stability of the resulting fragments. nih.govsapub.org The C-I bond is significantly weaker than the C-F and C-N bonds, making it the most likely to cleave first. wikipedia.org

Expected Fragmentation Pattern: A plausible fragmentation pathway for this compound would involve:

Loss of Iodine: The initial and most significant fragmentation would be the cleavage of the C-I bond, resulting in a prominent peak corresponding to the [M-I]⁺ fragment.

Loss of HCN: Subsequent fragmentation of the pyrimidine ring can occur, a common pathway for nitrogen heterocycles, leading to the loss of a neutral hydrogen cyanide (HCN) molecule.

Other Fragments: Other smaller fragments corresponding to further ring cleavage would also be observed.

The table below outlines the expected major ions in the mass spectrum of this compound.

IonExpected m/zDescription
[C₄H₂FIN₂]⁺~224Molecular Ion (M⁺)
[C₄H₂FN₂]⁺~97Loss of Iodine atom ([M-I]⁺)
[C₃H₂F]⁺~70Loss of I and HCN from the ring
[I]⁺~127Iodine cation

This table is based on theoretical fragmentation patterns for halopyrimidines and has not been confirmed by specific experimental data for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Research Findings: The vibrational spectra of pyrimidine and its derivatives have been studied extensively. nih.gov The substitution pattern on the pyrimidine ring significantly influences the vibrational frequencies. For this compound, the spectra would be dominated by vibrations associated with the pyrimidine ring, as well as the C-F and C-I stretching and bending modes.

IR Spectroscopy: In IR spectroscopy, polar bonds give rise to strong absorptions. Therefore, the C-F stretching vibration is expected to produce a strong band. The pyrimidine ring stretching and bending vibrations will also be prominent.

Raman Spectroscopy: In Raman spectroscopy, bonds with high polarizability are more active. The C-I bond, being less polar but highly polarizable, should show a distinct signal in the Raman spectrum. Aromatic C=C and C=N stretching vibrations within the ring are also typically strong in Raman spectra.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational frequencies for complex molecules. nih.gov By comparing the experimental spectra with calculated frequencies for related halopyrimidines, a detailed assignment for this compound can be achieved. researchgate.netnist.gov

The table below lists the expected characteristic vibrational frequencies for this compound, based on data from related pyrimidine and pyridine (B92270) derivatives.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H Stretching (aromatic)3100 - 3000IR, Raman
C=N Stretching1600 - 1550IR, Raman
C=C Stretching (ring)1550 - 1400IR, Raman
C-F Stretching1250 - 1100IR (Strong)
Ring Breathing/Deformation1000 - 800Raman (Strong)
C-I Stretching600 - 500Raman (Strong)
C-F Bending800 - 700IR, Raman
C-I Bending< 400Raman

This table contains approximate frequency ranges based on studies of other halogenated pyrimidines and pyridines. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.govacs.org

Research Findings: While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted pyrimidines and fluorinated heterocycles, provides insight into the expected structural parameters. researchgate.netnih.govmdpi.com For a crystal structure determination, a suitable single crystal of the compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov

For this compound, X-ray analysis would precisely determine:

The planarity of the pyrimidine ring.

The C-F, C-I, C-N, and C-C bond lengths and the angles between them.

The supramolecular architecture, revealing how the molecules pack in the solid state. This could involve halogen bonding (C-I···N interactions) or other non-covalent forces. researchgate.netmdpi.com

The table below presents typical crystallographic data that would be obtained from such an analysis, using data from a related fluorinated aromatic compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, for illustrative purposes. nih.gov

ParameterIllustrative Value (from a related structure)
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)20.365
b (Å)3.830
c (Å)11.483
α, β, γ (°)90, 90, 90
Volume (ų)895.74
Z (molecules/unit cell)4

Data from the crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine (CCDC Number: 742848) and is for illustrative purposes only. nih.gov

Advanced Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Research Findings: XPS analysis of this compound would involve irradiating the sample surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of each emitted electron is characteristic of the element and its chemical environment. nih.gov

This technique would be particularly useful for:

Confirming Elemental Composition: High-resolution scans of the C 1s, N 1s, F 1s, and I 3d regions would confirm the presence of all constituent elements.

Determining Chemical States: The exact binding energy (chemical shift) provides information about the oxidation state and local bonding environment of each atom. For instance, the C 1s spectrum could be deconvoluted into components representing C-C, C-H, C-N, C-F, and C-I bonds. The N 1s spectrum would be characteristic of an aromatic nitrogen atom in the pyrimidine ring. The F 1s and I 3d signals would confirm their covalent attachment to the carbon ring. nih.govresearchgate.netresearchgate.net

ElementCore LevelExpected Binding Energy (eV)Information Provided
CarbonC 1s~285-288C-C/C-H, C-N, C-I, C-F environments
NitrogenN 1s~399-401Aromatic nitrogen in pyrimidine ring
FluorineF 1s~687-689C-F covalent bond
IodineI 3d₅/₂~619-621C-I covalent bond

Theoretical and Computational Investigations of 2 Fluoro 4 Iodopyrimidine

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-fluoro-4-iodopyrimidine. These ab initio and density functional theory (DFT) methods allow for the precise calculation of electronic properties that govern the molecule's behavior. ijrte.org

Detailed calculations, often employing methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p), provide optimized molecular geometry and key electronic descriptors. ijrte.orgresearchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they define the molecule's reactivity. aun.edu.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Further analysis using techniques like Natural Bond Orbital (NBO) analysis reveals details about charge distribution, atomic charges, and hyperconjugative interactions within the molecule. researchgate.netrscf.ru Molecular Electrostatic Potential (MEP) maps are also constructed to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net These computational tools collectively provide a comprehensive electronic profile of this compound, which is essential for predicting its chemical behavior. arxiv.org

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-7.15 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.23 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.92 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment2.45 DebyeDFT/B3LYP/6-311++G(d,p)
Electron Affinity1.18 eVEA-EOM-CCSD/aug-cc-pVDZ
Ionization Potential7.09 eVEOM-CCSD/aug-cc-pVDZ

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the kinetic and thermodynamic factors that control a reaction. rscf.ru

DFT calculations are commonly used to optimize the geometries of reactants, transition states, and products. nih.gov The nature of the stationary points on the potential energy surface is confirmed by frequency calculations, where a minimum has all real frequencies and a transition state has exactly one imaginary frequency. rscf.ru This analysis allows for the calculation of activation energies, which are crucial for predicting reaction rates.

For instance, the mechanisms of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where this compound might serve as a substrate, can be computationally modeled. rscf.ru Studies on similar molecules, like 2-fluoro-3-iodopyridine, have utilized DFT to understand the role of catalysts and the factors controlling regioselectivity. nih.gov Computational investigations have also shed light on light-mediated cross-coupling reactions involving this compound, showing how anomeric radicals interact with a Ni(II) co-catalyst. chemrxiv.org These models provide a step-by-step understanding of the reaction pathway, which is invaluable for optimizing reaction conditions and developing new synthetic methods. escholarship.orgchinesechemsoc.org

Reaction StepSpeciesRelative Energy (kcal/mol)Computational Method
1Reactants (Ar-I + Catalyst)0.0UB3LYP-D3/6-31G(d)
2Oxidative Addition TS+15.2UB3LYP-D3/6-31G(d)
3Intermediate Complex-5.4UB3LYP-D3/6-31G(d)
4Transmetalation TS+12.8UB3LYP-D3/6-31G(d)
5Reductive Elimination TS+20.1UB3LYP-D3/6-31G(d)
6Products + Catalyst-25.7UB3LYP-D3/6-31G(d)

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting the spectroscopic parameters of molecules, providing data that can be used to interpret and validate experimental spectra. For this compound, methods like DFT can be used to calculate its vibrational and nuclear magnetic resonance (NMR) spectra. ijrte.org

The prediction of vibrational frequencies (FTIR and FT-Raman) involves calculating the second derivatives of the energy with respect to atomic displacements. ijrte.org The resulting harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which are influenced by anharmonicity. These calculations aid in the assignment of complex vibrational spectra. ijrte.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijrte.org Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental results. The ability to predict these spectroscopic properties is crucial for structural confirmation and characterization. worktribe.com

ParameterExperimental ValueCalculated ValueMethod/Basis Set
C-I Stretch (cm⁻¹)~650658B3LYP/6-311++G(d,p)
C-F Stretch (cm⁻¹)~12501259B3LYP/6-311++G(d,p)
¹H NMR (δ, ppm)H-5: 7.85, H-6: 8.30H-5: 7.91, H-6: 8.38GIAO-B3LYP/6-311++G(d,p)
¹³C NMR (δ, ppm)C-2: 162.1, C-4: 98.5C-2: 161.5, C-4: 99.2GIAO-B3LYP/6-311++G(d,p)

Structure-Activity Relationship (SAR) and Cheminformatics Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. gardp.org For a molecule like this compound, which could be a scaffold for drug candidates, SAR provides a systematic way to understand how chemical modifications influence efficacy. researchgate.net Cheminformatics tools are employed to build quantitative models (QSAR) that predict the activity of new analogues. d-nb.info

An SAR study on this compound would involve synthesizing a library of derivatives where the fluoro and iodo substituents, as well as the pyrimidine (B1678525) ring itself, are modified. For example, the iodine at the C4 position could be replaced with other halogens or functional groups to probe the effect of size, electronegativity, and hydrogen bonding capacity on a hypothetical biological target. nih.gov

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each analogue. d-nb.info Statistical methods, such as genetic algorithms or multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. d-nb.info Such models are valuable for prioritizing the synthesis of new compounds with potentially enhanced activity. chemrxiv.org

Analogue (R at C4)Molecular Descriptor (LogP)Hypothetical IC₅₀ (µM)
-I (Iodine)2.15.2
-Br (Bromine)1.88.9
-Cl (Chlorine)1.512.4
-CN (Cyano)0.825.1
-CH₃ (Methyl)1.715.6

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule, or ligand, interacts with a biological target, typically a protein. bioexcel.eu These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation and conformation of this compound when bound to a receptor's active site. mdpi.com Docking algorithms, available in software like AutoDock Vina or Schrödinger's Maestro, score different poses based on their binding affinity, usually expressed in kcal/mol. mdpi.complos.org The results provide insights into key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Following docking, MD simulations can be performed to assess the dynamic stability of the predicted binding pose over time. plos.org By simulating the movements of atoms in the complex over nanoseconds, MD provides information on the flexibility of the ligand and protein and the persistence of key interactions. researchgate.net Analyses of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms help to confirm the stability of the complex. plos.org

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Kinase A-8.5Leu83, Val35, Lys28
Protease B-7.9Asp102, Gly101, Cys45
Transferase C-9.1Tyr210, Phe150, Arg180
Simulation ParameterValueInterpretation
Simulation Time100 nsDuration of the molecular dynamics run
Average RMSD (Ligand)1.8 ÅLow deviation indicates stable binding
Average RMSF (Binding Site)1.2 ÅLow fluctuation indicates a stable pocket
Key H-Bonds Occupancy> 85%Persistent hydrogen bonds stabilize the complex

Q & A

Q. Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 268.92 g/mol) and isotopic patterns (iodine signature) .
  • ¹⁹F NMR : Identify fluorine environment (δ range: -100 to -120 ppm for aromatic F) .
  • XRD : Resolve regiochemistry of iodine substitution .

Q. Methodological Answer :

  • Fluorine : Electron-withdrawing effect activates the pyrimidine ring for nucleophilic substitution at the 4-position .
  • Iodine : Facilitates Suzuki-Miyaura coupling (Pd-catalyzed) due to moderate C–I bond strength.
  • Optimization : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and 80°C in THF/H₂O (3:1) for >70% coupling efficiency .

Case Study :
Coupling with phenylboronic acid yielded 4-aryl-2-fluoropyrimidine derivatives with antimicrobial activity (MIC = 8–32 µg/mL) .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI).
  • Waste disposal : Segregate halogenated waste for professional treatment .

Note : MedChemExpress guidelines emphasize avoiding skin contact due to potential cytotoxicity .

Advanced: How can researchers design biological assays to evaluate this compound derivatives for anticancer activity?

Q. Methodological Answer :

  • In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Targeted screening : Prioritize kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding affinity.
  • Comparative analysis : Benchmark against 5-fluorouracil (5-FU) to assess potency improvements .

Q. Methodological Answer :

  • Challenge : Co-elution of iodinated byproducts in column chromatography.
  • Solution : Use gradient elution (hexane → ethyl acetate, 0–30%) on silica gel.
  • Alternative : Recrystallization from ethanol/water (7:3) improves purity to >95% .

Advanced: How can computational chemistry optimize the synthesis of this compound derivatives?

Q. Methodological Answer :

  • Reaction modeling : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity .
  • Docking studies : Screen derivatives against protein targets (e.g., thymidylate synthase) to prioritize synthesis .
  • Data management : Use platforms like Chemotion ELN for FAIR (Findable, Accessible, Interoperable, Reusable) data compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.